

Branebrutinib's Activity in Fc Receptor Signaling: A Technical Guide

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Introduction

Branebrutinib (BMS-986195) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial signaling molecule in various hematopoietic cells.[1][2] Its role is well-established in B-cell receptor (BCR) signaling, making it a therapeutic target for B-cell malignancies.[1][2] Beyond its function in B-cells, BTK is a critical component of signaling pathways downstream of Fc receptors (FcR), including the Fcy receptors (FcyR) on monocytes and macrophages, and the high-affinity IgE receptor (FcɛRI) on mast cells and basophils.[1][2] [4] This positions branebrutinib as a promising therapeutic agent for a range of autoimmune and inflammatory diseases where Fc receptor-mediated activation of immune cells is a key pathological driver.[1][2] This technical guide provides an in-depth overview of the activity of branebrutinib in Fc receptor signaling, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Quantitative Data on Branebrutinib and Related BTK Inhibitors

The following tables summarize the in vitro potency of branebrutinib and other relevant BTK inhibitors in various cellular assays. While specific data on branebrutinib's direct inhibition of Fc receptor-mediated responses is limited in publicly available literature, its high potency against



BTK and its effects on downstream signaling in myeloid cells provide a strong rationale for its efficacy in these pathways.

Table 1: In Vitro Potency of Branebrutinib

Target/Assay	Cell Type/System	IC50	Reference
Bruton's Tyrosine Kinase (BTK)	Enzymatic Assay	0.1 nM	[3]
TEC Kinase	Enzymatic Assay	0.9 nM	[3]
BMX Kinase	Enzymatic Assay	1.5 nM	[3]
TXK Kinase	Enzymatic Assay	5 nM	[3]
BCR-stimulated CD69 Expression	Human Whole Blood (B-cells)	11 nM	[3]

Table 2: Potency of Other BTK Inhibitors in Fc Receptor-Mediated Assays

BTK Inhibitor	Assay	Cell Type	Stimulus	IC50	Reference
Fenebrutinib	TNF-α Release	Human iMicroglia	Immobilized IgG	5.1 nM	[5]
Ibrutinib	Histamine Release	Human Basophils	Allergen	0.003 - 0.023 μΜ	[6]
Ibrutinib	CD63, CD203c Upregulation	Human Basophils	anti-IgE	0.1 - 0.5 μΜ	[6]
PCI-32765	Histamine, LTC4, IL-4 Release	Human Basophils	anti-lgE	3 - 6 nM	[7]
PCI-32765	Calcium Mobilization	Human Basophils	anti-IgE	30 - 40 nM	[7]



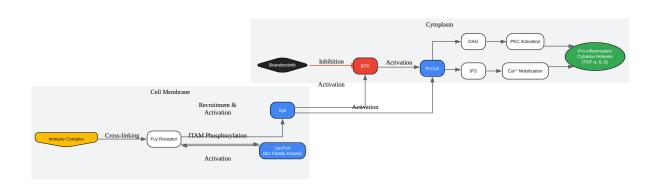
Fc Receptor Signaling Pathways and the Role of Branebrutinib

Fc receptors play a pivotal role in the immune system by linking the humoral and cellular branches of immunity. Upon cross-linking by immune complexes (for FcyR) or allergen-bound IgE (for FcɛRI), these receptors initiate a signaling cascade that leads to a variety of cellular responses, including phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), degranulation, and the release of pro-inflammatory cytokines and chemokines. BTK is a key downstream effector in these pathways.

Fcy Receptor (FcyR) Signaling Pathway

Activating FcyRs (e.g., FcyRI, FcyRIIA, FcyRIIIA) are expressed on myeloid cells such as macrophages, neutrophils, and monocytes. The cross-linking of these receptors by antibody-coated targets or immune complexes triggers the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex by Src family kinases like Lyn and Fyn. This creates docking sites for the tandem SH2 domains of spleen tyrosine kinase (Syk), which is subsequently activated. Activated Syk then phosphorylates and activates a range of downstream targets, including BTK and phospholipase Cy2 (PLCy2).[8] PLCy2 activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation, respectively. These events culminate in the production of pro-inflammatory cytokines like TNF- α and IL-6. Branebrutinib, by covalently and irreversibly binding to BTK, inhibits its activation and thereby blocks the propagation of this inflammatory signaling cascade.





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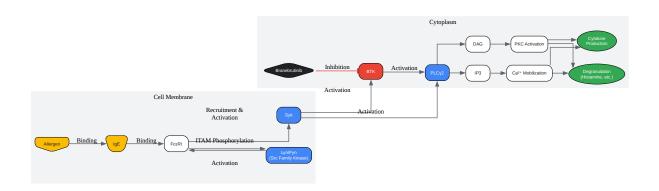
Fcy Receptor Signaling Pathway and Branebrutinib Inhibition.

Fcε Receptor I (FcεRI) Signaling Pathway

The high-affinity IgE receptor, FcεRI, is primarily found on mast cells and basophils.[9] Crosslinking of IgE bound to FcεRI by allergens initiates a signaling cascade that leads to degranulation (release of histamine, proteases, etc.) and the synthesis of inflammatory mediators.[9] Similar to FcγR signaling, this process begins with the activation of Src family kinases (Lyn and Fyn), which phosphorylate the ITAMs of the FcεRI β and γ chains.[9] This leads to the recruitment and activation of Syk.[9] Activated Syk then phosphorylates and activates downstream signaling molecules, including BTK and PLCγ2.[6][9] The activation of PLCγ2 generates IP3 and DAG, leading to calcium influx and PKC activation, which are essential for degranulation and cytokine production.[6] Branebrutinib's inhibition of BTK is



expected to potently block these downstream events, thereby preventing the release of allergic mediators.



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FCERI Signaling Pathway and Branebrutinib Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of branebrutinib on Fc receptor signaling.

FcyR-Mediated TNF-α Release from Human Monocytes

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This assay measures the ability of branebrutinib to inhibit the release of the pro-inflammatory cytokine TNF- α from human monocytes following stimulation of Fcy receptors.

1. Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1).
- Ficoll-Paque for PBMC isolation.
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
- Human IgG, heat-aggregated (to form immune complexes).
- Branebrutinib stock solution (in DMSO).
- TNF-α ELISA kit.
- 96-well cell culture plates.
- Lysis buffer.
- 2. Cell Preparation and Culture:
- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells and resuspend in complete RPMI-1640 medium.
- Alternatively, culture THP-1 cells according to the supplier's instructions.
- 3. Assay Procedure:
- Seed the monocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.
- Pre-incubate the cells with various concentrations of branebrutinib or vehicle (DMSO) for 1-2 hours at 37°C.

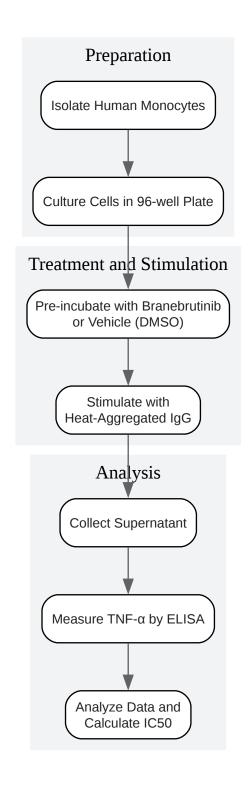
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- Stimulate the cells with an optimal concentration of heat-aggregated human IgG (e.g., 50 μ g/mL) for 18-24 hours at 37°C.
- Centrifuge the plate to pellet the cells.
- Collect the supernatants for TNF-α measurement.
- Lyse the remaining cells to determine total protein for normalization, if desired.
- 4. TNF-α Measurement:
- Quantify the concentration of TNF- α in the cell culture supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- 5. Data Analysis:
- Generate a dose-response curve by plotting the percentage of TNF- α inhibition against the concentration of branebrutinib.
- Calculate the IC50 value, which is the concentration of branebrutinib that causes 50% inhibition of TNF-α release.





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Workflow for FcyR-Mediated TNF- α Release Assay.



FceRI-Mediated Basophil Degranulation (Basophil Activation Test)

This flow cytometry-based assay measures the inhibition of allergen- or anti-IgE-induced basophil degranulation by branebrutinib by quantifying the upregulation of activation markers such as CD63 and CD203c on the cell surface.[10][11][12]

1. Materials:

- Fresh human whole blood from allergic or non-allergic donors.
- Allergen extract (if using allergic donor blood) or anti-FcεRIα antibody.
- Branebrutinib stock solution (in DMSO).
- Fluorochrome-conjugated antibodies: anti-CD63, anti-CD203c, and a basophil identification marker (e.g., anti-CRTH2 or anti-IgE).
- · Red blood cell lysis buffer.
- Flow cytometer.

2. Assay Procedure:

- Aliquot whole blood into flow cytometry tubes.
- Add various concentrations of branebrutinib or vehicle (DMSO) to the tubes and incubate for 15-30 minutes at 37°C.
- Add the stimulating agent (allergen or anti-FcεRIα antibody) and incubate for 15-30 minutes at 37°C.
- Stop the reaction by placing the tubes on ice.
- Add the cocktail of fluorescently labeled antibodies and incubate in the dark at 4°C for 30 minutes.
- Lyse the red blood cells using a lysis buffer according to the manufacturer's protocol.

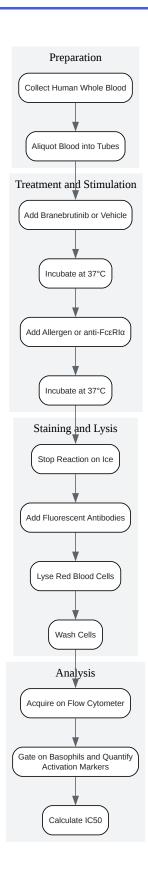






- Wash the cells with FACS buffer (PBS with 2% FBS).
- Resuspend the cells in FACS buffer for analysis.
- 3. Flow Cytometry Analysis:
- Acquire the samples on a flow cytometer.
- Gate on the basophil population using the specific identification marker.
- Quantify the percentage of activated basophils (CD63+ and/or CD203c+) within the basophil
 gate.
- 4. Data Analysis:
- Determine the percentage of inhibition of basophil activation for each branebrutinib concentration compared to the vehicle control.
- Generate a dose-response curve and calculate the IC50 value.





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Workflow for Basophil Activation Test.



FcεRI-Mediated β-Hexosaminidase Release from RBL-2H3 Cells

This colorimetric assay measures the release of the granular enzyme β-hexosaminidase from the rat basophilic leukemia (RBL-2H3) cell line, a common model for mast cell degranulation. [13][14][15]

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- · RBL-2H3 cells.
- DMEM medium supplemented with 10% FBS, penicillin, and streptomycin.
- Anti-DNP IgE.
- DNP-BSA (antigen).
- Branebrutinib stock solution (in DMSO).
- · Tyrode's buffer.
- p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution.
- Stop solution (e.g., sodium carbonate buffer).
- Triton X-100.
- 96-well cell culture plates.
- Microplate reader.
- 2. Cell Sensitization and Plating:
- Culture RBL-2H3 cells to confluency.
- Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 μg/mL) overnight.



- Harvest the cells and plate them in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well).
- 3. Assay Procedure:
- Wash the cells with Tyrode's buffer to remove unbound IgE.
- Add Tyrode's buffer containing various concentrations of branebrutinib or vehicle (DMSO) and incubate for 1 hour at 37°C.
- Stimulate degranulation by adding DNP-BSA (e.g., 100 ng/mL) and incubate for 30-60 minutes at 37°C.
- Include control wells for spontaneous release (no DNP-BSA) and total release (add Triton X-100 to lyse the cells).
- Centrifuge the plate and collect the supernatants.
- 4. β-Hexosaminidase Activity Measurement:
- Add the cell supernatants to a new 96-well plate containing the PNAG substrate solution.
- Incubate at 37°C for 1-2 hours.
- Stop the reaction by adding the stop solution.
- Measure the absorbance at 405 nm using a microplate reader.
- 5. Data Analysis:
- Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
- Determine the percentage of inhibition for each branebrutinib concentration.
- Generate a dose-response curve and calculate the IC50 value.

Conclusion



Branebrutinib is a highly potent inhibitor of BTK, a critical kinase in the signaling pathways of both Fcy and Fcɛ receptors. By effectively blocking BTK activity, branebrutinib has the potential to abrogate the downstream inflammatory and allergic responses mediated by these receptors. The quantitative data on related BTK inhibitors and the detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of branebrutinib's therapeutic potential in Fc receptor-driven diseases. Further studies specifically quantifying the dose-dependent effects of branebrutinib on FcyR and FcɛRI-mediated cellular functions will be crucial in fully elucidating its mechanism of action and clinical utility in these conditions.

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